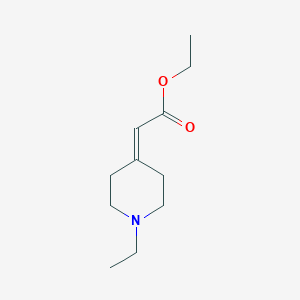

Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate

Description

Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate (CAS No. 40110-55-2) is a piperidine-derived compound with a unique unsaturated bicyclic structure. Its molecular formula is C₁₆H₂₁NO₂, and it has a molecular weight of 259.348 g/mol . The compound features a piperidine ring substituted with an ethyl group at the N1 position and an ethyl acetate moiety attached via a conjugated double bond at the C4 position.

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

ethyl 2-(1-ethylpiperidin-4-ylidene)acetate |

InChI |

InChI=1S/C11H19NO2/c1-3-12-7-5-10(6-8-12)9-11(13)14-4-2/h9H,3-8H2,1-2H3 |

InChI Key |

UMUAIBVVCHWZNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(=CC(=O)OCC)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate typically involves the reaction of ethyl acetoacetate with 1-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

Piperidine derivatives with ester functionalities are common in pharmaceutical research. Below is a comparison with three closely related analogs:

Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate (CAS 67281-07-6)

- Molecular Formula: C₁₆H₂₃NO₃

- Molecular Weight : 277.3587 g/mol

- Key Features :

Ethyl 2-(piperidin-4-yl)acetate

- Molecular Formula: C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- Key Features: Lacks substituents on the piperidine ring, resulting in lower steric hindrance. Higher Csp³ fraction (0.67) compared to the target compound’s unsaturated system. Log Po/w (octanol-water partition coefficient): 0.95, indicating moderate lipophilicity .

Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate (CAS 478260-34-3)

Physicochemical Properties

TPSA : Topological polar surface area. The target compound’s lower TPSA reflects reduced polarity due to the absence of hydroxyl or amine groups.

Pharmacological and Toxicological Profiles

- Toxicity : Ethyl acetate derivatives generally exhibit low acute toxicity but may cause developmental defects at high concentrations (e.g., zebrafish embryos exposed to 0.2% ethyl acetate showed yolk sac edema) .

- Bioactivity: Piperidine analogs with bulky substituents (e.g., benzyl or trifluoroacetyl groups) demonstrate enhanced binding to CNS receptors, while hydroxylated variants show improved water solubility for intravenous formulations .

Crystallographic and Computational Insights

- Crystal Packing : The unsaturated piperidine ring in the target compound likely adopts a planar conformation, contrasting with the chair conformation of saturated analogs. Weak C-H⋯O hydrogen bonds and π-π interactions stabilize crystal structures, as seen in related benzofuran esters (e.g., ) .

- In Silico Predictions : The target compound’s Log Kp (skin permeability) is predicted to be lower than its benzyl-substituted analog due to reduced lipophilicity .

Data Tables

Table 1. Structural and Functional Group Comparison

| Compound | N1 Substituent | C4 Substituent | Ring Saturation | Key Functional Groups |

|---|---|---|---|---|

| This compound | Ethyl | Ethyl acetate (conjugated) | Unsaturated | Ester |

| Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate | Benzyl | Hydroxyl + ethyl acetate | Saturated | Ester, hydroxyl |

| Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate | Trifluoroacetyl | Ethyl acetate (conjugated) | Unsaturated | Ester, trifluoroacetyl |

Biological Activity

Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethyl group and an acetate moiety. The molecular formula is indicating the presence of carbon, hydrogen, and nitrogen atoms. Its structure is crucial for its biological activity, particularly in interactions with various biomolecules.

Interaction with Enzymes

The compound has been shown to interact with several classes of enzymes, including:

- Oxidoreductases : Involved in oxidation-reduction reactions.

- Transferases : Facilitate the transfer of functional groups.

- Hydrolases : Catalyze the hydrolysis of chemical bonds.

These interactions are pivotal for modulating biochemical pathways and cellular processes .

Cellular Effects

This compound influences cellular functions by modulating:

- Cell Signaling Pathways : It affects pathways such as MAPK/ERK, crucial for cell proliferation and differentiation.

- Gene Expression : Alters the expression levels of various genes involved in metabolic functions .

The mechanism through which this compound exerts its effects involves binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has demonstrated inhibitory effects on certain hydrolases, impacting substrate hydrolysis rates .

Pharmacological Potential

Research indicates that compounds with piperidine structures often exhibit significant biological activity. This compound has been studied for:

- Antiviral Properties : Potential applications in treating viral infections.

- Antimicrobial Activity : Exhibits activity against various bacterial strains .

Case Studies

- Cytotoxicity Studies : In vitro studies have shown that this compound can induce cytotoxic effects at higher concentrations while maintaining low toxicity at therapeutic doses.

- Animal Model Research : Dosage effects have been observed in animal models, where low doses showed minimal adverse effects but higher doses resulted in toxicity and altered metabolic functions .

Comparison of Biological Activities

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antiviral, Antimicrobial |

| Methyl 2-(1-methylpiperidin-4-ylidene)acetate | Structure | Antihistaminic |

| Ketotifen | Structure | Antiallergic |

Applications in Drug Development

This compound is being investigated for its potential use in drug development due to its unique structure that may confer distinct pharmacological properties. Its role as an intermediate in synthesizing various organic compounds highlights its versatility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.